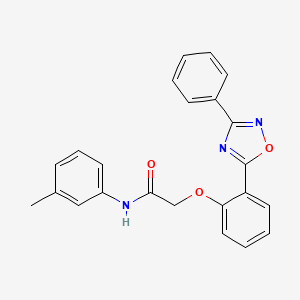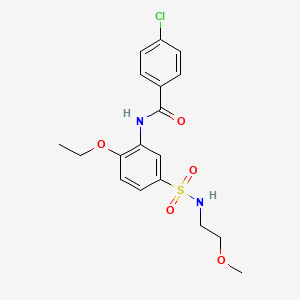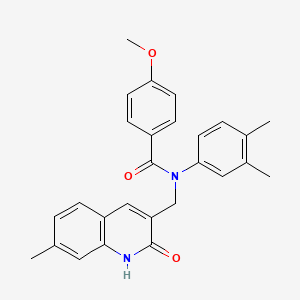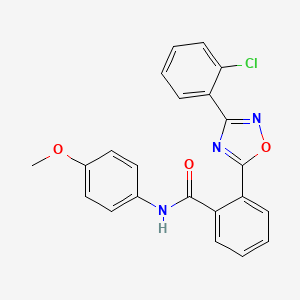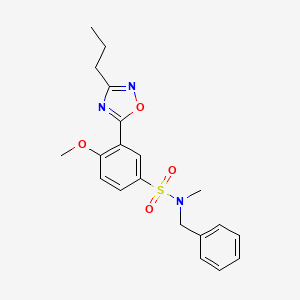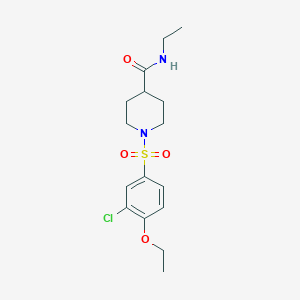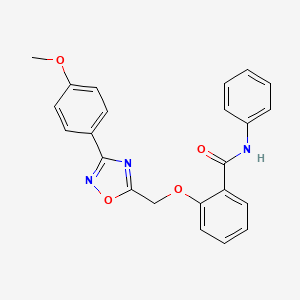
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has been studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators. Additionally, it may modulate the activity of neurotransmitters in the brain, which could contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that the compound can modulate the levels of various biochemical markers, such as cytokines, prostaglandins, and reactive oxygen species. Additionally, it has been shown to improve cognitive function and reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages that make it a promising candidate for further research. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations that need to be considered. For example, the compound may have poor solubility in water, which could limit its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Orientations Futures
There are several future directions for research on 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide. Some potential areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its effects on specific enzymes and neurotransmitter systems.
2. Clinical trials to determine the safety and efficacy of the compound in humans.
3. Studies on the potential use of the compound as a therapeutic agent for other neurological disorders, such as multiple sclerosis and epilepsy.
4. Investigation of the compound's potential applications in material science, such as its use in the development of new sensors or catalysts.
In conclusion, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide is a promising compound that has shown potential in various fields of research. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in medicine and material science.
Méthodes De Synthèse
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-phenylbenzamide involves the reaction of 4-methoxybenzohydrazide with ethyl bromoacetate, followed by the reaction with hydrazine hydrate and potassium hydroxide. The resulting product is then reacted with 4-methoxyphenyl isocyanate to yield the final compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-18-13-11-16(12-14-18)22-25-21(30-26-22)15-29-20-10-6-5-9-19(20)23(27)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKJHLCUKFLYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


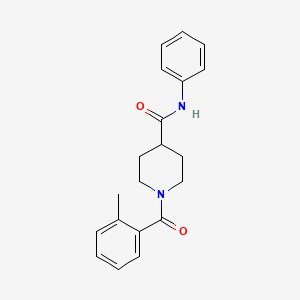

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)

